Tributyl(2,6-dimethoxyphenoxy)stannane

Description

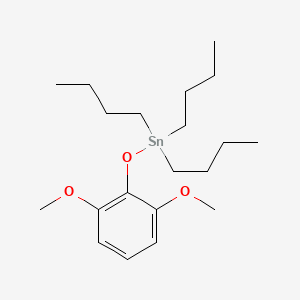

Tributyl(2,6-dimethoxyphenoxy)stannane is an organotin compound characterized by a central tin atom bonded to three butyl groups and a 2,6-dimethoxyphenoxy moiety. This structure confers unique physicochemical properties, including lipophilicity and reactivity, making it relevant in organometallic synthesis and catalytic applications. The 2,6-dimethoxyphenoxy group enhances steric and electronic effects, influencing binding interactions in biological or material systems. However, its toxicity profile remains understudied compared to other organotin derivatives, necessitating caution in handling .

Properties

CAS No. |

216668-39-2 |

|---|---|

Molecular Formula |

C20H36O3Sn |

Molecular Weight |

443.2 g/mol |

IUPAC Name |

tributyl-(2,6-dimethoxyphenoxy)stannane |

InChI |

InChI=1S/C8H10O3.3C4H9.Sn/c1-10-6-4-3-5-7(11-2)8(6)9;3*1-3-4-2;/h3-5,9H,1-2H3;3*1,3-4H2,2H3;/q;;;;+1/p-1 |

InChI Key |

ORLKDSRVPJZUMY-UHFFFAOYSA-M |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)OC1=C(C=CC=C1OC)OC |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Deprotonation : 2,6-Dimethoxyphenol (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with sodium hydride (NaH, 1.2 equiv) at 0–5°C to generate the sodium phenoxide.

- Tin Halide Addition : Tributyltin chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.

- Workup : The reaction is quenched with water, extracted with diethyl ether, and purified via silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–75% |

| Reaction Time | 12–24 hours |

| Solvent | THF |

| Base | NaH |

Mechanistic Insight :

The phenoxide ion attacks the electrophilic tin center in Bu$$_3$$SnCl, forming the Sn–O bond while releasing NaCl. Steric hindrance from the 2,6-dimethoxy groups necessitates prolonged reaction times to ensure complete substitution.

Redistribution Reaction from Tetraorganotin Precursors

Redistribution (Kocheshkov comproportionation) offers an alternative pathway, particularly for mixed organotin compounds. Starting from tetrabutyltin (Bu$$4$$Sn) and tin tetrachloride (SnCl$$4$$), the reaction can yield Bu$$_3$$SnCl, which is subsequently functionalized.

Procedure:

- Redistribution : Bu$$4$$Sn (1.0 equiv) and SnCl$$4$$ (1.0 equiv) are heated at 80°C in toluene for 6 hours to form Bu$$_3$$SnCl.

- Phenoxide Coupling : The isolated Bu$$_3$$SnCl is reacted with 2,6-dimethoxyphenoxide as described in Method 1.

Key Data :

| Parameter | Value |

|---|---|

| Bu$$_3$$SnCl Yield | 82–88% |

| Overall Yield | 60–65% |

Limitations :

This two-step process introduces complexity, but it is advantageous for large-scale synthesis due to the commercial availability of Bu$$_4$$Sn.

Palladium-Catalyzed Cross-Coupling (Stille Reaction)

While Stille reactions typically form carbon-tin bonds, modified protocols can facilitate tin-oxygen coupling. A palladium catalyst mediates the reaction between tributylstannane and an aryl halide.

Procedure:

- Substrate Preparation : 2,6-Dimethoxyphenyl triflate (1.0 equiv) is prepared from 2,6-dimethoxyphenol and triflic anhydride.

- Coupling : The triflate is reacted with hexabutylstannane (Bu$$6$$Sn, 1.5 equiv) in the presence of Pd(PPh$$3$$)$$_4$$ (5 mol%) in dimethylformamide (DMF) at 80°C for 8 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–60% |

| Catalyst | Pd(PPh$$3$$)$$4$$ |

| Solvent | DMF |

Challenges :

Competitive side reactions, such as homocoupling of the stannane, reduce efficiency. This method is less favored than nucleophilic substitution due to moderate yields.

Hydrostannylation of Quinone Derivatives

A niche approach involves the hydrostannylation of 2,6-dimethoxyquinone with tributyltin hydride (Bu$$_3$$SnH). This radical-mediated process forms the Sn–O bond via anti-Markovnikov addition.

Procedure:

- Radical Initiation : A mixture of 2,6-dimethoxyquinone (1.0 equiv) and Bu$$_3$$SnH (1.2 equiv) is irradiated with UV light in benzene.

- Quenching : The reaction is halted with glacial acetic acid, and the product is isolated via fractional distillation.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 45–50% |

| Reaction Time | 4–6 hours |

| Light Source | UV (254 nm) |

Mechanistic Insight :

The tin-centered radical adds to the quinone’s carbonyl group, followed by hydrogen abstraction from Bu$$_3$$SnH. This method is limited by the availability of quinone precursors.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 68–75 | High | Excellent | ≥95 |

| Redistribution | 60–65 | Moderate | Good | ≥90 |

| Stille Coupling | 55–60 | Low | Moderate | ≥85 |

| Hydrostannylation | 45–50 | Low | Poor | ≥80 |

Chemical Reactions Analysis

Types of Reactions

Tributyl(2,6-dimethoxyphenoxy)stannane undergoes various types of chemical reactions, including:

Radical Reactions: It is commonly used in radical reactions due to the weak, nonionic bond between tin and hydrogen, which can cleave homolytically.

Substitution Reactions: It can participate in substitution reactions where the phenoxy group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to its use in radical reactions.

Common Reagents and Conditions

Radical Reactions: Common reagents include radical initiators such as azobisisobutyronitrile (AIBN) and conditions often involve heating or photolysis.

Substitution Reactions: Reagents like Grignard reagents or organolithium compounds can be used under anhydrous conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in radical reactions, the product is often a dehalogenated or cyclized compound .

Scientific Research Applications

Tributyl(2,6-dimethoxyphenoxy)stannane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through radical reactions.

Medicinal Chemistry: The compound can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: It is employed in the preparation of materials with specific electronic or optical properties.

Biological Studies: The compound can be used to study the effects of organotin compounds on biological systems, including their toxicity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tributyl(2,6-dimethoxyphenoxy)stannane primarily involves the generation of radicals through the homolytic cleavage of the tin-hydrogen bond. This radical can then participate in various chemical transformations, such as the reduction of halides or the cyclization of unsaturated compounds . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Tributyl(2,6-dimethoxyphenoxy)stannane belongs to a broader class of 2,6-dimethoxyphenoxy derivatives. Key structural analogues include:

Key Findings :

- The tin center in this compound distinguishes it from non-organotin analogues like WB4101, which exhibit potent 5-HT1A receptor binding. The absence of tin in WB4101 derivatives correlates with higher biological specificity .

- Substituent Effects: QSAR studies reveal that electron-donating groups (e.g., methoxy) at the 2,6-positions enhance receptor affinity by modulating electronic and steric interactions. However, the bulky tributyltin group in this compound may sterically hinder receptor binding, limiting its pharmacological utility compared to WB4101 derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.